![molecular formula C12H16Cl2N2O B14798950 2-amino-N-[(2,4-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14798950.png)
2-amino-N-[(2,4-dichlorophenyl)methyl]-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-N-(2,4-dichlorobenzyl)-3-methylbutanamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, a dichlorobenzyl group, and a methylbutanamide moiety, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2,4-dichlorobenzyl)-3-methylbutanamide typically involves the reaction of 2,4-dichlorobenzylamine with a suitable precursor of 3-methylbutanamide. One common method involves the use of protecting groups to selectively react the amino group with the desired reagents, followed by deprotection to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metal catalysts.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Amino-N-(2,4-dichlorobenzyl)-3-methylbutanamide may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Techniques such as crystallization, distillation, and chromatography are commonly employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-N-(2,4-dichlorobenzyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides or nitriles.
Reduction: The dichlorobenzyl group can be reduced to a benzyl group under specific conditions.
Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other functional groups such as hydroxyl, alkyl, or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or oxides, while reduction can produce benzyl derivatives. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
(S)-2-Amino-N-(2,4-dichlorobenzyl)-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-N-(2,4-dichlorobenzyl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
S-(2,4-Dichlorobenzyl)-isothiouronium chloride: Known for its selective disruption of Rb/Raf-1 interaction.
S-(2,4-Dichlorobenzyl)-β-cyanoethyl phosphorothioate diester: Used in the synthesis of phosphorothioate oligonucleotides.
Uniqueness
(S)-2-Amino-N-(2,4-dichlorobenzyl)-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H16Cl2N2O |
|---|---|
Peso molecular |
275.17 g/mol |
Nombre IUPAC |
2-amino-N-[(2,4-dichlorophenyl)methyl]-3-methylbutanamide |
InChI |
InChI=1S/C12H16Cl2N2O/c1-7(2)11(15)12(17)16-6-8-3-4-9(13)5-10(8)14/h3-5,7,11H,6,15H2,1-2H3,(H,16,17) |
Clave InChI |
GBYGVOFSWPXYRD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)NCC1=C(C=C(C=C1)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


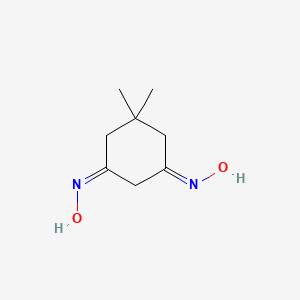

![Benz[h]isoquinoline, 7-bromo-](/img/structure/B14798886.png)

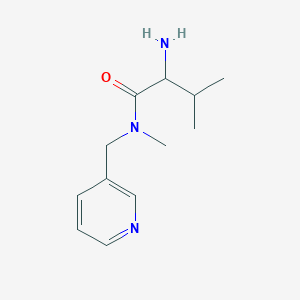
![2-[3-[(4-Cyclopropylphenyl)methyl]-4-fluoroindol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14798915.png)

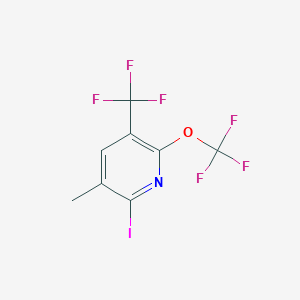
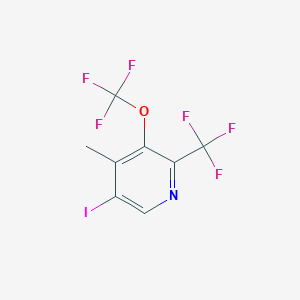
![(2E)-3-(furan-2-yl)-N-({2-[(2-methylphenoxy)acetyl]hydrazinyl}carbonothioyl)prop-2-enamide](/img/structure/B14798942.png)
![N-(3-cyano-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide](/img/structure/B14798958.png)
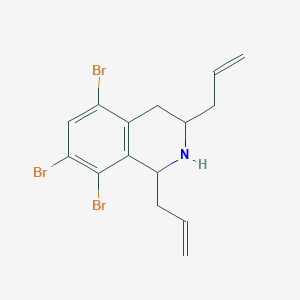
![[(1R,6R,13S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate](/img/structure/B14798964.png)

